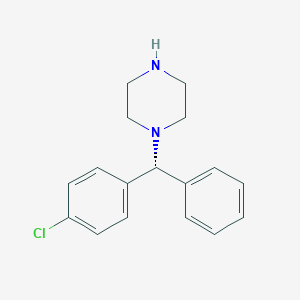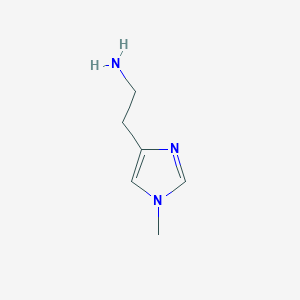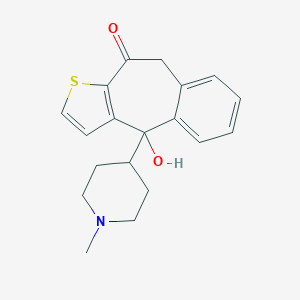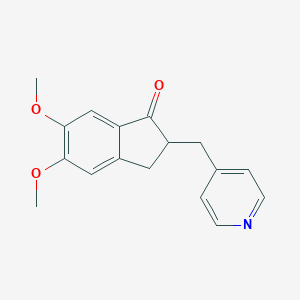
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
概要
説明
“5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one” is a chemical compound with the molecular formula C17H17NO3 . It is also known as Donepezil Pyridine Analog and DPMI . This compound is an impurity of Donepezil , a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of “5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one” is characterized by a racemic stereochemistry . The molecular weight is 283.32 and the compound has no charge .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.32 . It has a density of 1.3±0.1 g/cm³, a boiling point of 499.9±45.0 °C at 760 mmHg, and a flash point of 256.1±28.7 °C . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors .
科学的研究の応用
Application 1: Anticonvulsant Agents
- Summary of the Application: This compound has been used in the synthesis of new piperidyl indanone derivatives as anticonvulsant agents . The anticonvulsant activity was evaluated in animal models by maximal electroshock seizure and subcutaneous pentylenetetrazole tests .
- Methods of Application or Experimental Procedures: The compound was synthesized by the reaction of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-indan-1-one with aryl/alkyl isothiocyanates . The neurotoxic effects were assessed by rotorod and ethanol potentiation tests . Gamma amino butyric acid (GABA) estimation of the selected compounds was performed in rat brain utilizing UV absorbance data .
- Results or Outcomes: Compounds displayed encouraging anticonvulsant profile against both seizure models with remarkably lower neurotoxicity . These compounds were found to increase the GABA level in rat brain significantly .
Application 2: Alzheimer’s Disease Treatment
- Summary of the Application: This compound is an impurity of Donepezil , a cholinesterase inhibitor that is used in the treatment of Alzheimer’s disease .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of Donepezil , which is administered to patients suffering from Alzheimer’s disease .
- Results or Outcomes: Donepezil has been shown to be effective in alleviating the symptoms of Alzheimer’s disease .
Application 3: Organic Synthesis
- Summary of the Application: This compound, also known as DMEP, is often used as an intermediate in organic synthesis .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of various other compounds, including those with anti-inflammatory, antitumor, and antibacterial activities .
- Results or Outcomes: The use of this compound in organic synthesis has led to the creation of a variety of other compounds with potential therapeutic applications .
Application 4: Anti-Inflammatory, Antitumor, and Antibacterial Activities
- Summary of the Application: This compound is often used in the synthesis of various other compounds with anti-inflammatory, antitumor, and antibacterial activities .
- Methods of Application or Experimental Procedures: The compound is used as an intermediate in the synthesis of these compounds .
- Results or Outcomes: The use of this compound in the synthesis of these compounds has led to the creation of a variety of other compounds with potential therapeutic applications .
Application 5: Impurity of Donepezil
- Summary of the Application: This compound is an impurity of Donepezil , a cholinesterase inhibitor that is used in the treatment of Alzheimer’s disease .
- Methods of Application or Experimental Procedures: The compound is identified and quantified during the quality control process of Donepezil production .
- .
特性
IUPAC Name |
5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-6,9-10,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDMDJBVKHZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | |
CAS RN |
4803-57-0 | |
| Record name | 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-DIMETHOXY-2-(PYRIDIN-4-YLMETHYL)INDAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J7IV2Z5L0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

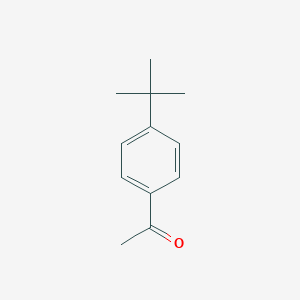

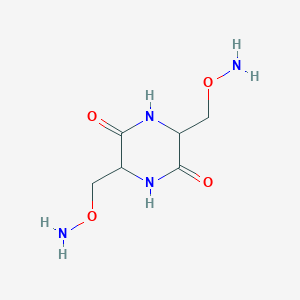
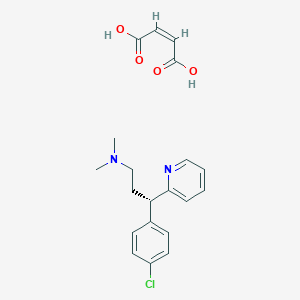
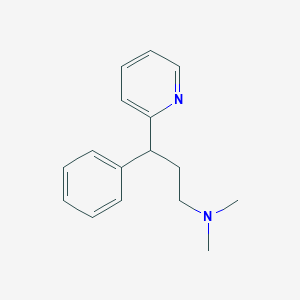

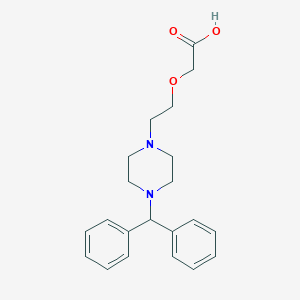
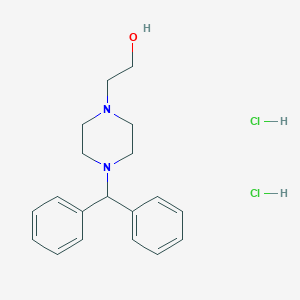
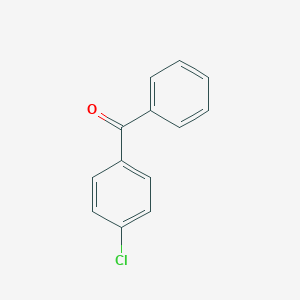
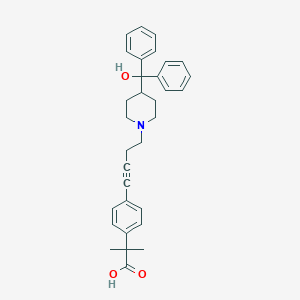
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)
